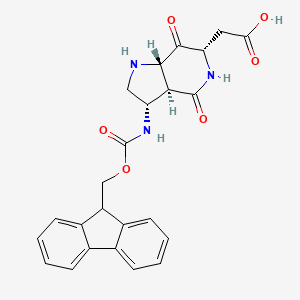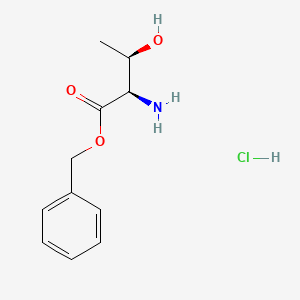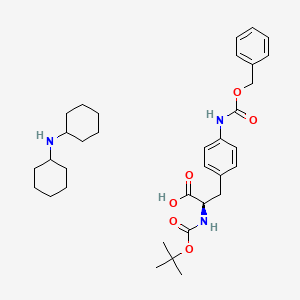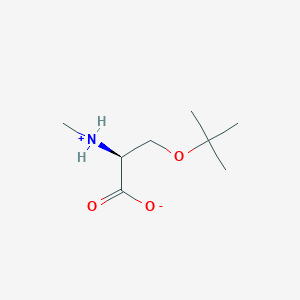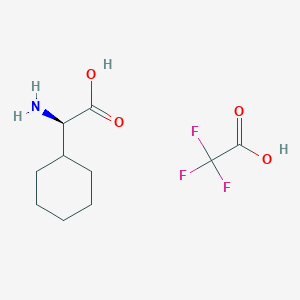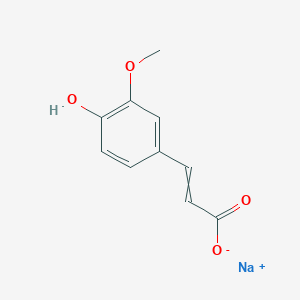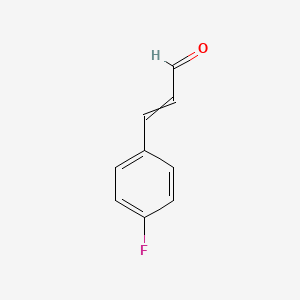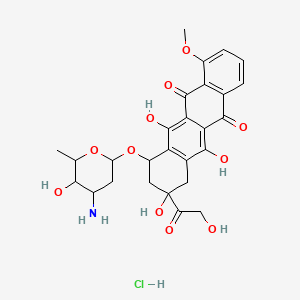
Epirubicin HCl
Vue d'ensemble
Description
Synthesis Analysis
Epirubicin is prepared from a starting material comprising 13-dihydrodaunorubicin (13-daunorubicinol). The method involves several steps, including acylation, reaction with an aprotic solvent and an acylating agent, treatment with a strong base, reaction with a reducing agent, and hydrolysis in a basic solution .Molecular Structure Analysis
Epirubicin HCl has a molecular formula of C27H30ClNO11 . It is a semisynthetic L-arabino derivative of doxorubicin and is known to inhibit nucleic acid and protein synthesis .Chemical Reactions Analysis
Epirubicin is an inhibitor of DNA topoisomerase (TOPII). It belongs to the Anthracyclines chemical class and is a sort of DNA topoisomerase poison. It can inhibit the religation step of DNA topology, resulting in stabilization of the 5’ phosph .Physical And Chemical Properties Analysis
Epirubicin HCl is a solid red substance . It is stable under normal conditions .Applications De Recherche Scientifique
Breast Cancer Treatment
A study by Gandhi et al. (2016) developed a breast cancer-targeted liposomal carrier for Epirubicin-HCl to minimize its cardio-toxicity and improve its pharmacokinetic profile. The formulation demonstrated increased cytotoxicity in breast cancer cell-line MCF-7 and safety in vivo, suggesting its potential clinical application in breast cancer treatment (Gandhi et al., 2016).
Enhancing Antitumor Effect
Lu et al. (2011) reported that combining intravenous Epirubicin hydrochloride with acoustic cavitation and phospholipid-based microbubbles enhanced its antitumor effect in an in vivo study. This method showed promise for ultrasound-mediated chemotherapy (Lu et al., 2011).
Biosensor Development for Epirubicin Detection
Khodadadi et al. (2019) created a novel DNA-based biosensor for analyzing Epirubicin in biological samples. The biosensor exhibited high sensitivity and specificity, proving useful for evaluating the drug's effects and side effects (Khodadadi et al., 2019).
Reducing Cardiotoxicity and Enhancing Therapeutic Efficacy
Takahashi et al. (2013) developed NC-6300, an Epirubicin-incorporating micelle, to reduce cardiotoxicity and improve antitumor effects. The study indicated a significant potent antitumor effect and well-maintained cardiac function compared to epirubicin alone, suggesting clinical evaluation in various cancers (Takahashi et al., 2013).
Radiolabeling for Tumor Imaging
Hina et al. (2018) demonstrated the successful radiolabeling of Epirubicin with technetium-99m for tumor imaging in mice. The labeled compound showed significant uptake and retention in tumors, indicating its efficiency as a diagnostic agent (Hina et al., 2018).
Overcoming Drug Resistance in Cancer
Zhang et al. (2016) found that enhanced autophagy in triple negative breast cancer cells reveals vulnerability to P-gp mediated Epirubicin resistance. Blocking P-gp overexpression and autophagy restored sensitivity to Epirubicin, suggesting a new approach to combat drug resistance (Zhang et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Epirubicin HCl has an established role in the treatment of both early and advanced breast cancer . In combination with other highly active agents or in dose-intensified regimens administered with hematopoietic growth factor and/or peripheral blood progenitor cell support, epirubicin may play a significant role in emerging breast cancer treatment strategies . Additionally, the interaction of epirubicin with natural compounds like limonene shows promise in enhancing the therapeutic efficacy of the drug .
Propriétés
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWSFMDVAYGXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClNO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]-methylazanium;chloride](/img/structure/B7888728.png)
